REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[Sn](Br)(Br)(Br)Br.[Sn](I)(I)(I)I.[Cl-].[Ce+3].[Cl-].[Cl-].[Cl-].[Yb+3].[Cl-].[Cl-].[Sb](Cl)(Cl)Cl.[Cl-].[Cl-].[Ga+2].[Cl-].[Cl-].[Cl-].[Al+3].[CH2:35]=[CH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>[Fe](Cl)Cl.[Fe](Br)Br.[Fe](Cl)(Cl)Cl>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH:41]=[CH:42][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH2:35]=[CH2:36] |f:3.4.5.6,7.8.9.10,12.13.14,15.16.17.18,^1:29|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
iron(II) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](I)(I)(I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Yb+3].[Cl-].[Cl-]
|
Name
|
antimony trichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ga+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The increase in activity of metathesis catalysts
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC=CCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[Sn](Br)(Br)(Br)Br.[Sn](I)(I)(I)I.[Cl-].[Ce+3].[Cl-].[Cl-].[Cl-].[Yb+3].[Cl-].[Cl-].[Sb](Cl)(Cl)Cl.[Cl-].[Cl-].[Ga+2].[Cl-].[Cl-].[Cl-].[Al+3].[CH2:35]=[CH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>[Fe](Cl)Cl.[Fe](Br)Br.[Fe](Cl)(Cl)Cl>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH:41]=[CH:42][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH2:35]=[CH2:36] |f:3.4.5.6,7.8.9.10,12.13.14,15.16.17.18,^1:29|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
iron(II) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](I)(I)(I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Yb+3].[Cl-].[Cl-]
|
Name
|
antimony trichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ga+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The increase in activity of metathesis catalysts
|
Name
|
7-tetradecene
|
Type
|
product
|
Smiles
|
CCCCCCC=CCCCCCC
|
Name
|
ethylene
|
Type
|
product
|
Smiles
|
C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |